L-Sorbitol-13C-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

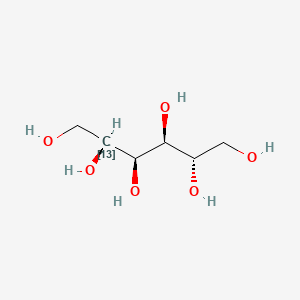

L-Sorbitol-13C-1 is a stable isotope-labeled compound, specifically a 13C-labeled form of L-Sorbitol. This compound is used primarily in scientific research as a tracer for quantitation during the drug development process . The incorporation of stable heavy isotopes like 13C into drug molecules allows for precise tracking and analysis in various biochemical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Sorbitol-13C-1 is synthesized by incorporating the 13C isotope into the L-Sorbitol molecule. The process typically involves the catalytic hydrogenation of glucose in the presence of a 13C-labeled hydrogen source . The reaction is carried out under mild conditions using a catalyst such as Raney nickel, which facilitates the transfer of hydrogen atoms to the glucose molecule, converting it into sorbitol .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors and advanced catalytic systems to ensure high yield and purity of the labeled compound. The reaction conditions are optimized to maintain the integrity of the 13C label while achieving efficient conversion rates .

Chemical Reactions Analysis

Types of Reactions

L-Sorbitol-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific studies.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of sorbitol, such as sorbitol aldehydes, ketones, and substituted sorbitol compounds .

Scientific Research Applications

L-Sorbitol-13C-1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Sorbitol-13C-1 involves its incorporation into metabolic pathways where it serves as a substrate for various enzymes. The labeled carbon atom allows researchers to track the molecule’s journey through different biochemical processes using techniques like NMR spectroscopy . The primary molecular targets include enzymes involved in carbohydrate metabolism, such as sorbitol dehydrogenase .

Comparison with Similar Compounds

Similar Compounds

D-Sorbitol: A naturally occurring isomer of L-Sorbitol, commonly used as a sweetener and in medical applications.

Mannitol: Another sugar alcohol similar to sorbitol, used in medical and industrial applications.

Uniqueness of L-Sorbitol-13C-1

This compound is unique due to its 13C labeling, which allows for precise tracking and analysis in scientific studies. This feature distinguishes it from other similar compounds like D-Sorbitol and Mannitol, which do not have the isotope label and thus lack the same level of analytical precision .

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

(2R,3S,4S,5S)-(213C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1/i3+1/t3-,4+,5+,6+/m1 |

InChI Key |

FBPFZTCFMRRESA-DAUVPXOXSA-N |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([13C@@H](CO)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.